molecular formula C22H19N3O2S B2691155 N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide CAS No. 923192-89-6

N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2691155
CAS No.: 923192-89-6
M. Wt: 389.47
InChI Key: MXOKUIAWNUGBBX-UHFFFAOYSA-N
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to have antibacterial activity , suggesting that the targets could be bacterial proteins or enzymes

Mode of Action

It is suggested that similar compounds may interact with their targets to inhibit their function . This interaction could lead to changes in the target’s activity, potentially leading to the observed effects of the compound.

Biochemical Pathways

Similar compounds have been shown to have antibacterial activity , suggesting that they may affect pathways related to bacterial growth and survival. The downstream effects of these pathway alterations could include inhibition of bacterial growth or induction of bacterial cell death.

Result of Action

Based on the antibacterial activity of similar compounds , it can be inferred that the effects may include inhibition of bacterial growth or induction of bacterial cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide typically involves a multi-step process:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Methoxylation: The benzothiazole core is then methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group at the 5-position.

    Acetamide Formation: The methoxylated benzothiazole is then reacted with 2-phenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

    Pyridinylmethyl Substitution: Finally, the acetamide derivative is reacted with 4-pyridinemethanol under basic conditions to introduce the pyridin-4-ylmethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyridinylmethyl positions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide can be compared with other benzothiazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-27-18-7-8-20-19(14-18)24-22(28-20)25(15-17-9-11-23-12-10-17)21(26)13-16-5-3-2-4-6-16/h2-12,14H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOKUIAWNUGBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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